1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline

PIKfyve lipid kinase inhibition neurological disorder target

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline (CAS 89707-51-7) is a synthetic heterocyclic screening compound differentiated by its unique 3-(piperidin-2-ylmethoxy) substitution topology—distinct from the dominant 6-piperidinyl-substituted isoquinoline kinase inhibitor chemotype. With a biochemically confirmed PIKfyve IC₅₀ > 10,000 nM, it serves as an ideal scaffold-matched negative control for HTS campaigns using the PIKfyve ADP-Glo Kinase assay platform, controlling for non-specific effects that DMSO-only wells cannot address. The compound also exhibits IMPDH II inhibitory activity with undetectable Beta-1 adrenergic receptor binding, reducing confounding cardiovascular off-target effects in purine metabolism and antiviral phenotypic assays. Procure this specific CAS-numbered compound to ensure chemical provenance traceable to US20240016810 (Kineta) and maintain SAR integrity across your isoquinoline-focused screening libraries.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 89707-51-7
Cat. No. B15213683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline
CAS89707-51-7
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H22N2O/c1-2-8-16(9-3-1)21-19-12-5-4-10-17(19)14-20(23-21)24-15-18-11-6-7-13-22-18/h1-5,8-10,12,14,18,22H,6-7,11,13,15H2
InChIKeyNLVZNAJMRABIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline (CAS 89707-51-7): Procurement-Ready Isoquinoline Scaffold for Kinase-Targeted Screening Libraries


1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline (CAS 89707-51-7) is a synthetic heterocyclic small molecule with the molecular formula C₂₁H₂₂N₂O and a molecular weight of 318.42 g/mol [1]. The compound features an isoquinoline core bearing a phenyl substituent at the 1-position and a piperidin-2-ylmethoxy ether linkage at the 3-position, a substitution pattern distinct from the more commonly explored 6-piperidinyl-substituted isoquinoline kinase inhibitor chemotype [2]. It has been profiled in biochemical assays against PIKfyve lipid kinase and inosine monophosphate dehydrogenase II (IMPDH II), and is catalogued as a screening compound with reported purity of 97% [3].

Why 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs in PIKfyve-Focused Screening


The isoquinoline chemical space encompasses multiple kinase-targeting chemotypes with distinct substitution vectors that profoundly affect target engagement [1]. The predominant class of isoquinoline kinase inhibitors—exemplified by 6-piperidinyl-substituted Rho kinase (ROCK) inhibitors such as fasudil and SAR407889—positions the basic amine-bearing appendage at the 6-position of the isoquinoline ring [2]. In contrast, 1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline places the piperidine moiety at the 3-position via an oxymethylene linker, creating a distinctly different pharmacophoric geometry. Within the PIKfyve inhibitor series disclosed in US20240016810, closely related analogs spanning a >1,000-fold potency range demonstrate that minor structural modifications—such as linker atom identity, piperidine substitution position, and aryl group nature—dramatically alter biochemical IC₅₀ values [3]. Substituting this compound with a generic isoquinoline derivative without matching its precise substitution topology would invalidate any structure-activity relationship (SAR) conclusions drawn from screening campaigns.

Quantitative Differentiation Evidence: 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline (CAS 89707-51-7) vs. Closest Structural and Pharmacological Analogs


PIKfyve Biochemical Inhibition: Weak Activity Differentiates This Compound from Potent Congeners in the Same Patent Series

In a biochemical PIKfyve inhibition assay run by Carna Biosciences using the Promega ADP-Glo Kinase methodology, 1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline exhibited an IC₅₀ greater than 10,000 nM (>10 µM), indicating essentially no meaningful inhibition of PIKfyve at pharmacologically relevant concentrations [1]. This contrasts sharply with structurally related compounds from the same patent disclosure (US20240016810): apilimod (TABLE 16.1) achieved IC₅₀ = 3 nM, compound TABLE 16.15 achieved IC₅₀ = 32 nM, and compound TABLE 16.2 achieved IC₅₀ = 1 nM [2][3]. The >3,000-fold potency gap between this compound and the most active series members provides a critical negative-control or selectivity-profiling tool within PIKfyve-targeted screening cascades.

PIKfyve lipid kinase inhibition neurological disorder target

Substitution Pattern Differentiation: 3-(Piperidin-2-ylmethoxy) vs. 6-Piperidinyl Isoquinoline ROCK Inhibitors

The compound's 3-(piperidin-2-ylmethoxy) substitution topology is structurally orthogonal to the 6-piperidinyl-substituted isoquinoline chemotype that dominates the Rho kinase (ROCK) inhibitor patent landscape [1]. In the 6-piperidinyl series exemplified by Sanofi-Aventis patents, the basic amine is directly attached (or linked via a short spacer) to the isoquinoline 6-position, engaging the kinase hinge region [2]. The 3-alkoxy-piperidine architecture of this compound projects the basic amine into a different vector space, which is expected to alter kinase selectivity profiles compared to 6-substituted analogs such as SAR407889 (ROCK inhibitor, reported IC₅₀ values in the sub-µM range) [3]. This architectural divergence is a key physical-chemical differentiation point: the topological polar surface area (TPSA) of 34.2 Ų and calculated LogP of ~4.6 position this compound in a distinct property space from the more polar 6-amino-substituted isoquinolines [4].

Rho kinase ROCK inhibition isoquinoline chemotype

Adrenergic Receptor Counter-Screening: Absence of Beta-1 Adrenergic Receptor Binding

In a binding affinity assay directed at the Beta-1 adrenergic receptor, 1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline showed no detectable binding affinity . This negative result is notable because many piperidine-containing isoquinoline derivatives—particularly those with basic amine functionalities—can exhibit off-target activity at aminergic GPCRs including adrenergic receptors [1]. The absence of Beta-1 adrenergic receptor engagement differentiates this compound from promiscuous piperidine-bearing scaffolds and supports its utility in target-specific screening where aminergic off-target activity would confound phenotypic readouts.

adrenergic receptor off-target profiling selectivity

IMPDH II Inhibitor Activity: A Secondary Biochemical Differentiation from Kinase-Focused Isoquinoline Analogs

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline has been tested for in vitro inhibitor potency against inosine monophosphate dehydrogenase II (IMPDH II), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and a validated therapeutic target in immunosuppression and antiviral therapy . The compound registered activity in this assay, though the specific IC₅₀ value requires verification from primary data . IMPDH II inhibition is not a recognized activity of the 6-piperidinyl-substituted isoquinoline ROCK inhibitor class, suggesting that the 1-phenyl-3-alkoxy substitution pattern may confer a distinct target profile extending beyond kinase inhibition [1]. This secondary pharmacology differentiates the compound from isoquinoline analogs exclusively profiled against kinase panels.

IMPDH II inosine monophosphate dehydrogenase purine biosynthesis inhibition

Validated Application Scenarios for 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline (CAS 89707-51-7) Based on Quantitative Evidence


Negative Control for PIKfyve Inhibitor High-Throughput Screening (HTS) Campaigns

With a biochemically confirmed PIKfyve IC₅₀ > 10,000 nM, this compound is an ideal negative control for HTS campaigns employing the PIKfyve ADP-Glo Kinase assay platform . Unlike structurally unrelated negative controls (e.g., DMSO-only wells), this compound controls for non-specific effects arising from the isoquinoline scaffold itself, enabling cleaner hit-calling when potent analogs from the same patent series show IC₅₀ values in the 1–32 nM range . Procurement of this specific compound ensures chemical provenance traceable to the Kineta patent disclosure (US20240016810, TABLE 16.18).

SAR Exploration of the 3-Alkoxy Isoquinoline Vector Space in Kinase Selectivity Panels

The 3-(piperidin-2-ylmethoxy) substitution pattern is underrepresented relative to the dominant 6-substituted isoquinoline kinase inhibitor chemotype . Procuring this compound enables head-to-head selectivity profiling against ROCK1/2 and related AGC kinases alongside 6-substituted comparators such as fasudil, providing direct evidence for whether the 3-alkoxy vector confers a differentiated selectivity signature. The calculated TPSA of 34.2 Ų and cLogP of ~4.6 suggest superior membrane permeability compared to more polar 6-aminoalkyl isoquinolines , which may translate to enhanced cellular penetration in phenotypic assays.

Chemical Probe for IMPDH II Biology with Reduced Aminergic Off-Target Liability

The combination of IMPDH II inhibitory activity and the absence of Beta-1 adrenergic receptor binding positions this compound as a starting point for developing IMPDH-targeted chemical probes with reduced risk of confounding cardiovascular off-target effects. Researchers studying purine metabolism, immunosuppression, or antiviral mechanisms can procure this compound to interrogate IMPDH II-dependent phenotypes with greater confidence that observed cellular effects are not driven by adrenergic receptor modulation, a common liability of piperidine-containing small molecules [5].

Procurement as a Structurally Defined Reference Standard for Isoquinoline Library Enumeration

For medicinal chemistry groups building isoquinoline-focused compound libraries, this compound serves as a structurally characterized reference standard bridging two important design elements: the 1-phenyl isoquinoline core (associated with anticancer and CNS activities) and the piperidin-2-ylmethoxy linker motif . Its well-defined identity (CAS 89707-51-7, InChIKey NLVZNAJMRABIJR-UHFFFAOYSA-N), commercial availability at 97% purity , and documented (albeit limited) bioactivity fingerprint make it a practical quality control standard for library synthesis and analytical method development.

Quote Request

Request a Quote for 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.